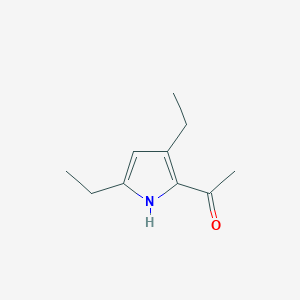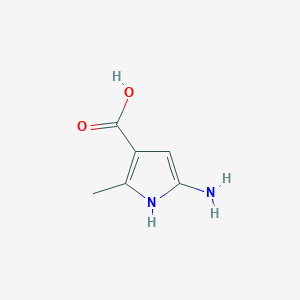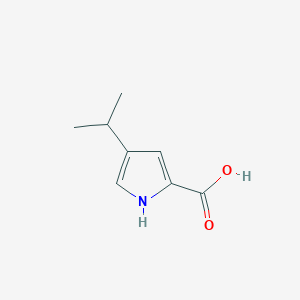
4-Isopropyl-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of an isopropyl group at the fourth position and a carboxylic acid group at the second position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups, making it a versatile method for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Reduction: Alcohols or other reduced derivatives.
Substitution: N-substituted pyrroles.
Aplicaciones Científicas De Investigación
4-Isopropyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex pyrrole derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxylic Acid: A closely related compound with similar chemical properties but lacking the isopropyl group.
Indole-2-carboxylic Acid: Another heterocyclic compound with a similar carboxylic acid group but a different ring structure.
Uniqueness
4-Isopropyl-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-propan-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3-5,9H,1-2H3,(H,10,11) |
Clave InChI |
FGRVVXIXWZZBCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CNC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


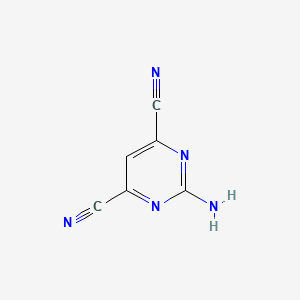
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
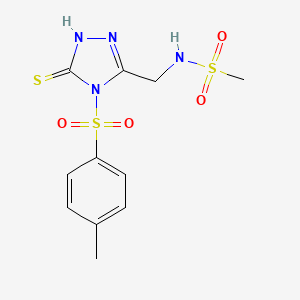
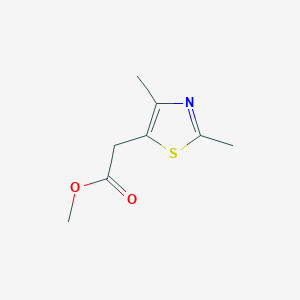


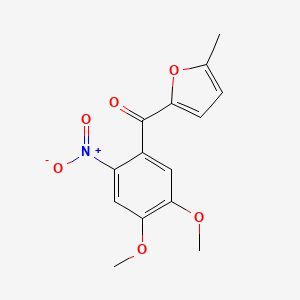
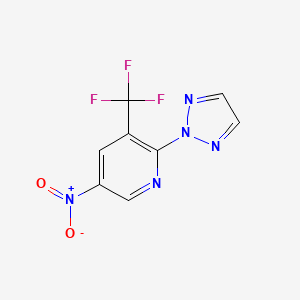
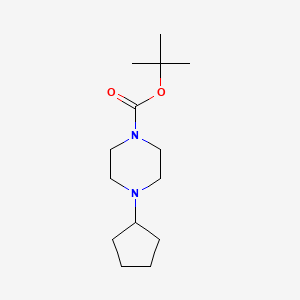
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)
